2-Phthalimidolactosamine, Heptaacetate (Mixture of Isomers)
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Overview
Description
2-Phthalimidolactosamine, Heptaacetate (Mixture of Isomers) is a complex carbohydrate derivative with the molecular formula C34H39NO19 and a molecular weight of 755.58 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phthalimidolactosamine, Heptaacetate involves multiple acetylation steps. The starting material, typically a galactopyranosyl derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phthalimidolactosamine, Heptaacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxylamine in a basic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Phthalimidolactosamine, Heptaacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems.
Industry: Utilized in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of 2-Phthalimidolactosamine, Heptaacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-Phthalimido-2-deoxy-D-galactose: Similar in structure but lacks the heptaacetate groups.
N-Acetyl-D-galactosamine: Another carbohydrate derivative with different functional groups.
Uniqueness
2-Phthalimidolactosamine, Heptaacetate is unique due to its heptaacetate groups, which enhance its solubility and reactivity. This makes it particularly useful in biochemical research where solubility in organic solvents is crucial .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO19/c1-14(36)45-12-23-26(54-34-30(50-19(6)41)29(49-18(5)40)27(47-16(3)38)24(53-34)13-46-15(2)37)28(48-17(4)39)25(33(52-23)51-20(7)42)35-31(43)21-10-8-9-11-22(21)32(35)44/h8-11,23-30,33-34H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28-,29+,30-,33?,34+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLPEHDFTRGREH-AIDILWASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858314 |
Source
|
Record name | 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129647-37-6 |
Source
|
Record name | 1,3,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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